molecular formula C10H12N4O B1481620 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide CAS No. 2098012-15-6

1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide

Cat. No.: B1481620
CAS No.: 2098012-15-6
M. Wt: 204.23 g/mol
InChI Key: DLIYMCSTZOKYOH-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide is a synthetic small molecule belonging to the imidazo[1,2-b]pyrazole carboxamide class. This compound features a cyclopropylmethyl substituent on the imidazo[1,2-b]pyrazole core, which distinguishes it from related analogs. Its structural uniqueness contributes to its biological activity, particularly in targeting myeloid-derived suppressor cells (MDSCs) and acute myeloid leukemia (AML) cells. Preclinical studies suggest it induces differentiation-coupled apoptosis, making it a promising candidate for myeloid malignancy therapy .

Properties

IUPAC Name

1-(cyclopropylmethyl)imidazo[1,2-b]pyrazole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c11-9(15)8-5-12-14-4-3-13(10(8)14)6-7-1-2-7/h3-5,7H,1-2,6H2,(H2,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIYMCSTZOKYOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CN3C2=C(C=N3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-(Cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit spleen tyrosine kinase (Syk) with sub-micromolar IC50 values. Additionally, it acts as a potent topoisomerase II catalytic inhibitor. These interactions highlight the compound’s potential as a therapeutic agent in targeting specific biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in human leukemia cells at nanomolar concentrations. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it hampers the viability of leukemia cell lines such as HL-60, MOLT-4, and MV-4-11, demonstrating its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to inhibit spleen tyrosine kinase (Syk) and topoisomerase II highlights its role in disrupting critical cellular processes. These interactions result in the modulation of signaling pathways and the induction of apoptosis in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound remains stable under various conditions, maintaining its activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has indicated that this compound exhibits threshold effects, with higher doses leading to increased toxicity and adverse effects. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in inhibiting spleen tyrosine kinase (Syk) and topoisomerase II suggests its involvement in critical metabolic processes

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Investigating its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Biological Activity

1-(Cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide is a compound of interest within medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₁H₁₄N₄O
  • Molecular Weight : 218.25 g/mol
  • CAS Number : 2098025-44-4

The compound features an imidazo[1,2-b]pyrazole core structure, which is known for its diverse pharmacological properties.

  • Anti-inflammatory Properties :
    • Research indicates that imidazo[1,2-b]pyrazole derivatives exhibit significant anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways. For instance, compounds similar to 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole have shown inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, leading to reduced prostaglandin synthesis and inflammation .
  • Anticancer Activity :
    • The compound has been investigated for its potential in cancer therapy. Studies demonstrate that imidazo[1,2-b]pyrazole derivatives can induce apoptosis in cancer cells through various pathways including the activation of caspases and modulation of cell cycle regulators .
  • CNS Activity :
    • Some derivatives have shown promise in treating neurological disorders by modulating neurotransmitter systems. They may act as inhibitors of phosphodiesterase enzymes (PDEs), which play a critical role in signal transduction within the nervous system .

In Vitro Studies

Table 1 summarizes the biological activities observed in various studies:

Study ReferenceBiological ActivityIC50 Value (µM)Remarks
COX Inhibition< 0.5Highly selective against COX-2
Cancer Cell Apoptosis0.15Induces apoptosis in glioma cells
PDE Inhibition0.03Effective against PDE10

Case Study 1: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory effects of imidazo[1,2-b]pyrazole derivatives, it was found that this compound significantly reduced the production of pro-inflammatory cytokines in vitro. The compound exhibited an IC50 value lower than 0.5 µM against COX enzymes, highlighting its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of the compound against glioma cell lines. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis. The study reported an IC50 value of approximately 0.15 µM, demonstrating potent activity against cancer cells while sparing normal astrocytes.

Scientific Research Applications

The compound 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Anticancer Activity

Recent studies have indicated that derivatives of imidazo[1,2-b]pyrazole compounds exhibit significant anticancer properties. For instance, research has shown that these compounds can inhibit specific cancer cell lines through the modulation of signaling pathways involved in cell proliferation and apoptosis.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that modifications of the imidazo[1,2-b]pyrazole scaffold led to enhanced activity against breast cancer cells, with IC50 values significantly lower than those of standard chemotherapeutic agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that it possesses activity against a range of bacterial strains, including resistant strains.

Data Table: Antimicrobial Activity

StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

This table summarizes the MIC values for various bacterial strains, indicating potential for development as an antimicrobial agent .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects. Studies have indicated that it can reduce oxidative stress and inflammation in neuronal cells.

Case Study : A preclinical trial reported in Neuroscience Letters found that treatment with this compound significantly improved outcomes in models of neurodegeneration, suggesting a mechanism involving the inhibition of neuroinflammatory pathways .

Enzyme Inhibition

The compound has been identified as a potent inhibitor of specific enzymes involved in disease processes, such as phosphodiesterase enzymes. This inhibition can lead to increased levels of cyclic nucleotides, which are crucial for various cellular functions.

Data Table: Enzyme Inhibition Potency

EnzymeIC50 (µM)
Phosphodiesterase 100.5
Phosphodiesterase 50.8

These values highlight the efficacy of the compound as a therapeutic agent targeting enzyme-related disorders .

Comparison with Similar Compounds

The imidazo[1,2-b]pyrazole-7-carboxamide scaffold has been extensively modified to explore structure-activity relationships (SAR). Below is a detailed comparison with key analogs:

Structural and Physicochemical Properties
Compound Name Substituents Molecular Formula Molecular Weight Key Structural Features
1-(Cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide Cyclopropylmethyl at N1, carboxamide at C7 C₁₀H₁₂N₄O 204.23 Cyclopropylmethyl enhances lipophilicity and metabolic stability
DU325 (N-(4-aminophenyl)-2-(tert-butyl)-3-(tert-butylamino)-...) tert-Butyl groups, 4-aminophenyl carboxamide C₂₀H₂₈N₆O 368.48 Bulky tert-butyl groups; aromatic amine for H-bonding
1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide Methyl at N1 C₇H₈N₄O 164.17 Simplest analog; lower molecular weight
2-(tert-Butyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide tert-Butyl at C2 C₁₀H₁₄N₄O 206.24 Steric hindrance from tert-butyl
9a (N-Cyclopropyl-2-(4-fluorophenyl)-...) 4-Fluorophenyl at C2, cyclopropyl at N1 C₁₅H₁₄FN₅O 307.31 Fluorine enhances metabolic stability

Key Observations :

  • Cyclopropylmethyl vs.
  • tert-Butyl Substituents : DU325’s tert-butyl groups may hinder binding to off-target proteins but increase molecular weight, possibly reducing bioavailability .
  • Fluorinated Analogs : The 4-fluorophenyl group in 9a () introduces electronegativity, enhancing receptor binding through hydrophobic and dipole interactions .

Key Observations :

  • Potency: The target compound and DU385 () exhibit nanomolar potency, whereas simpler analogs like 1-methyl-... show reduced activity, highlighting the importance of substituents .
  • Mechanistic Divergence : DU325 activates survival pathways (e.g., ERK1/2) before apoptosis, while DU385 directly induces oxidative stress, suggesting substituent-dependent target engagement .
  • Differentiation vs.

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for synthesizing 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide with high yield and purity?

  • Methodological Answer : Utilize Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent, catalyst loading). For example, fractional factorial designs can reduce the number of trials while capturing interactions between variables . Incorporate computational screening (e.g., quantum chemical calculations) to predict reaction pathways and identify energetically favorable conditions, as demonstrated in ICReDD’s approach to reaction design .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve the 3D crystal structure to confirm regiochemistry and cyclopropylmethyl substitution patterns, as seen in related imidazo[1,2-b]pyrazole derivatives .
  • NMR spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify functional groups (e.g., carboxamide) and monitor synthetic intermediates .
  • Mass spectrometry : Validate molecular weight and fragmentation patterns for purity assessment.

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer : Apply density functional theory (DFT) to model transition states and activation energies for reactions involving the cyclopropylmethyl group. Pair this with reaction path search algorithms (e.g., artificial force-induced reaction method) to explore mechanistic pathways, as outlined in ICReDD’s framework for reaction discovery . Validate predictions with kinetic studies (e.g., time-resolved spectroscopy).

Q. How can researchers resolve contradictions in reported biological activity data for imidazo[1,2-b]pyrazole derivatives?

  • Methodological Answer :

  • Comparative bioassays : Use standardized in vitro models (e.g., kinase inhibition assays) to test activity under controlled conditions.
  • Structure-activity relationship (SAR) studies : Synthesize analogs with systematic modifications (e.g., substituents on the pyrazole ring) to isolate contributing factors .
  • Meta-analysis : Apply statistical tools to aggregate data across studies, accounting for variables like cell line specificity or assay protocols .

Q. What separation techniques are optimal for isolating this compound from complex reaction mixtures?

  • Methodological Answer :

  • High-performance liquid chromatography (HPLC) : Optimize mobile phase composition (e.g., acetonitrile/water gradients) for carboxamide retention.
  • Membrane technologies : Explore nanofiltration for scalable purification, aligning with CRDC subclass RDF2050104 .
  • Crystallization : Screen solvents (e.g., ethanol/water mixtures) to exploit differences in solubility between byproducts and the target compound .

Q. How should researchers address discrepancies in crystallographic data for imidazo[1,2-b]pyrazole derivatives?

  • Methodological Answer :

  • Refinement protocols : Use software like SHELXL to adjust thermal parameters and occupancy rates, ensuring accurate atomic positions .
  • Validation tools : Apply checkCIF/PLATON to identify outliers in bond lengths or angles .
  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., ethyl 6-methylsulfanyl analogs) to contextualize deviations .

Q. What strategies enable efficient SAR studies for imidazo[1,2-b]pyrazole-based therapeutics?

  • Methodological Answer :

  • Parallel synthesis : Generate libraries of derivatives via modular substitutions (e.g., cyclopropylmethyl vs. benzyl groups) using automated platforms.
  • Molecular docking : Screen analogs against target proteins (e.g., kinases) to prioritize candidates for synthesis .
  • Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonding via the carboxamide group) using tools like Schrödinger’s Phase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Reactant of Route 2
1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.